N5-(4-nitrophenyl)glutamine CAS 7300-59-6 properties
N5-(4-nitrophenyl)glutamine CAS 7300-59-6 properties
An In-Depth Technical Guide to N5-(4-nitrophenyl)glutamine (CAS 7300-59-6)
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Biochemical Tool
N5-(4-nitrophenyl)glutamine, also widely known by synonyms such as L-γ-Glutamyl-p-nitroanilide (GPNA), is a synthetic derivative of the amino acid L-glutamine.[][] This modification, involving the attachment of a 4-nitrophenyl group to the side-chain amide, confers unique chromogenic properties that have established it as an indispensable tool in biochemical and clinical research.[] While structurally similar to glutamine, its primary utility is not as a nutrient but as a highly specific substrate for a select group of enzymes, most notably γ-glutamyltransferase (GGT).[][3]
This guide provides an in-depth exploration of the core properties, mechanisms, and applications of N5-(4-nitrophenyl)glutamine, offering researchers and drug development professionals a comprehensive resource. We will delve into its physicochemical characteristics, its pivotal role in enzymatic assays, its complex interactions with cellular transport systems, and the practical methodologies for its use in the laboratory.
Section 1: Core Physicochemical and Structural Properties
N5-(4-nitrophenyl)glutamine is a solid, crystalline compound, typically appearing as a cream-colored to light yellow powder.[][] Its stability under recommended storage conditions (2-8°C) makes it a reliable reagent for routine laboratory use.[][4] The key to its functionality lies in the synergy between its L-glutamine backbone and the appended 4-nitrophenyl group, which acts as a chromogenic leaving group upon enzymatic cleavage.[][5]
Table 1: Physicochemical and Identification Data for N5-(4-nitrophenyl)glutamine
| Property | Value | Reference |
| CAS Number | 7300-59-6 | [6] |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [][7] |
| Molecular Weight | 267.24 g/mol | [7][8] |
| IUPAC Name | (2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid | [] |
| Synonyms | L-gamma-Glutamyl-p-nitroanilide; GPNA; H-Glu(pNA)-OH | [] |
| Appearance | Cream-colored to light yellow powder | [] |
| Melting Point | 185-188°C | [][4] |
| Boiling Point | 590.6 ± 50.0 °C at 760 mmHg | [][4] |
| Density | 1.5 ± 0.1 g/cm³ | [][4] |
| Storage Conditions | 2-8°C, protected from light and moisture | [][9] |
| Solubility | Soluble in DMSO (requires sonication) | [9] |
| InChI Key | WMZTYIRRBCGARG-VIFPVBQESA-N | [][4] |
Section 2: Mechanism of Action and Biochemical Significance
The scientific utility of N5-(4-nitrophenyl)glutamine is centered on its role as an enzyme substrate and a modulator of amino acid transport. Understanding these dual functions is critical for interpreting experimental outcomes.
Primary Role as a Chromogenic Enzyme Substrate
N5-(4-nitrophenyl)glutamine is a premier substrate for γ-glutamyltransferase (GGT), an enzyme crucial for glutathione metabolism and detoxification.[10][11] The GGT-catalyzed reaction proceeds via a "ping-pong bi-bi" mechanism.[12]
-
Acylation: GGT cleaves the γ-glutamyl bond of N5-(4-nitrophenyl)glutamine.
-
Release of Chromophore: This cleavage releases p-nitroaniline (pNA), a yellow-colored chromophore.
-
Transpeptidation/Hydrolysis: The γ-glutamyl moiety is transiently bound to the enzyme and is then transferred to an acceptor molecule (like glycylglycine in assay buffers) or hydrolyzed by water.[3][10]
The rate of pNA formation, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405-418 nm, is directly proportional to the GGT activity in the sample.[5] This principle forms the basis of countless clinical and research assays for measuring GGT levels in serum and tissue homogenates, where elevated GGT is a key diagnostic marker for liver and bile duct diseases.[5][11]
Interaction with Amino Acid Transporters and Resulting Cytotoxicity
Beyond its role in enzymology, N5-(4-nitrophenyl)glutamine has been investigated as an inhibitor of glutamine transport. It is known to block the Alanine, Serine, Cysteine Transporter 2 (ASCT2, also known as SLC1A5), a key transporter responsible for glutamine uptake in many cell types, particularly in rapidly proliferating cancer cells.[][13]
However, the narrative of its biological effect is more complex than simple transport inhibition. Research has demonstrated that the cytotoxicity of N5-(4-nitrophenyl)glutamine in cancer cells, such as A549 lung cancer cells, is not primarily caused by glutamine starvation from transporter blockage.[] Instead, the lethal effects are attributed to the intracellular accumulation of the toxic metabolite, p-nitroaniline (PNA), which is released by the catalytic action of cell-surface GGT.[] This finding underscores the importance of considering the complete metabolic fate of a compound within a biological system. The ultimate effect of GPNA is influenced by the relative expression levels of GGT and amino acid transporters, as well as the cell's intrinsic detoxification capabilities.[]
Caption: Enzymatic processing and cellular effects of N5-(4-nitrophenyl)glutamine.
Section 3: Applications in Research and Development
The unique properties of N5-(4-nitrophenyl)glutamine have led to its adoption across various scientific disciplines.
-
Enzymology and Clinical Diagnostics: Its primary application is in the quantitative measurement of GGT activity for disease diagnosis and basic research.[][5] It allows for precise determination of enzymatic kinetics, including catalytic rates and enzyme efficiency.[]
-
Drug Discovery and Development: It serves as a building block in the synthesis of peptidomimetic drugs, which are designed to mimic natural peptides but with enhanced stability or bioavailability.[] Researchers also use it to design small molecules that target specific enzyme pathways.[]
-
Biochemical Pathway Analysis: As a glutamine analog, it can be used as a probe to study and map the metabolic pathways involved in nitrogen metabolism, helping to elucidate cellular processes and identify metabolic dysfunctions.[]
-
Molecular Biology: The nitrophenyl group can be leveraged for specific binding, making the compound a useful tool in protein labeling and detection assays to study protein-protein interactions and structure-function relationships.[]
Section 4: Experimental Protocol: Colorimetric GGT Activity Assay
This protocol provides a standardized method for determining GGT activity in biological samples using N5-(4-nitrophenyl)glutamine. The methodology is adapted from commercially available kits and established literature.[5]
Reagent Preparation
-
GGT Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme (typically pH 8.0-8.5).
-
GGT Substrate Solution (L-γ-Glutamyl-p-nitroanilide): Prepare a stock solution of the substrate. For example, reconstitute a pre-weighed amount of N5-(4-nitrophenyl)glutamine in the GGT Assay Buffer to a final concentration of ~4 mM. This solution can be unstable at room temperature and should be prepared fresh or stored in aliquots at -20°C, protected from light.[12]
-
Acceptor Substrate (Glycylglycine): Prepare a stock solution of glycylglycine in the assay buffer (e.g., 40-100 mM).[12]
-
Reaction Working Solution: Just before use, combine the GGT Substrate Solution and the Acceptor Substrate solution in the assay buffer to achieve the desired final concentrations. A common approach is to mix the buffer, substrate, and acceptor solutions in a defined ratio (e.g., 4:1 buffer to substrate mix).[5]
-
p-Nitroaniline (pNA) Standard Curve: Prepare a series of dilutions of a known concentration of pNA standard (e.g., from a 2 mM stock) in the assay buffer. This will be used to convert the absorbance readings to molar amounts.
Assay Procedure (96-well plate format)
-
Sample Preparation: Prepare samples (e.g., serum, plasma, tissue homogenate supernatant) as required. If high GGT activity is expected, dilute the sample in GGT Assay Buffer.[5]
-
Standard Curve: Add a defined volume (e.g., 50 µL) of each pNA standard dilution to separate wells. Add an equal volume of assay buffer to a well to serve as a blank.
-
Sample Wells: Add a defined volume of your sample (e.g., 10-25 µL) to the wells. Add a sample blank for each sample (sample + buffer without substrate) to account for background absorbance.
-
Initiate Reaction: Add the Reaction Working Solution to all wells (except the sample blanks) to bring the total volume to a final, consistent amount (e.g., 200-250 µL).
-
Incubation and Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm (or 418 nm) at multiple time points (kinetic mode) over a period of 5-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then read the absorbance.
Data Analysis
-
Calculate the change in absorbance (ΔA405) per minute for each sample by subtracting the initial reading from the final reading and dividing by the incubation time. Correct this value by subtracting the ΔA405 of the sample blank.
-
Use the pNA Standard Curve to determine the concentration of pNA generated by your samples from the corrected ΔA405 values.
-
Calculate GGT Activity using the following formula: GGT Activity (U/L) = (Amount of pNA generated in µmol/min) / (Volume of sample in L)
One unit (U) of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.
Caption: Standard experimental workflow for a colorimetric GGT activity assay.
Section 5: Safety, Handling, and Storage
According to available Material Safety Data Sheets (MSDS), N5-(4-nitrophenyl)glutamine is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[14] However, as with all laboratory chemicals, standard safety precautions should be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to ensure its stability.[][9]
-
Toxicity: While the compound itself has not been thoroughly investigated for toxicity, its enzymatic byproduct, p-nitroaniline (PNA), is known to be toxic.[][14] Therefore, appropriate waste disposal procedures should be followed. There is no comprehensive data available on carcinogenicity, mutagenicity, or reproductive toxicity for N5-(4-nitrophenyl)glutamine itself.[14]
Conclusion
N5-(4-nitrophenyl)glutamine (GPNA) is far more than a simple derivative of an amino acid. It is a cleverly designed chemical probe that has become a cornerstone of enzymology, particularly for the study of γ-glutamyltransferase. Its utility in providing a simple, robust, and quantitative colorimetric assay has cemented its place in both clinical diagnostics and fundamental research. Furthermore, its interactions with cellular transport systems, while complex, offer an intriguing avenue for investigating cancer cell metabolism and the intricate balance between nutrient uptake and drug-induced cytotoxicity. For researchers and drug developers, a thorough understanding of its dual mechanisms of action is paramount for designing rigorous experiments and accurately interpreting their results.
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